1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-17-16-20-26(14-15-27(20)25-17)13-12-23-22(28)24-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14-16,21H,12-13H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFICSRAAXVQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves multiple steps:
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Formation of the Imidazo[1,2-b]pyrazole Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydrazinopyrazole and an aldehyde or ketone. The reaction is often carried out under acidic or basic conditions to facilitate the cyclization.
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Attachment of the Benzhydryl Group: : The benzhydryl group can be introduced via a nucleophilic substitution reaction. This step might involve the use of benzhydryl chloride and a base to promote the substitution.
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Urea Formation: : The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the sensitive imidazo[1,2-b]pyrazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or imidazo[1,2-b]pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, bases, or acids depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyrazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-3-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Lacks the methyl group on the imidazo[1,2-b]pyrazole ring.
1-benzhydryl-3-(2-(6-chloro-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Contains a chlorine substituent instead of a methyl group.
Uniqueness
1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is unique due to the specific substitution pattern on the imidazo[1,2-b]pyrazole ring, which can significantly influence its chemical and biological properties. The presence of the methyl group may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a complex organic molecule that integrates a benzhydryl group, an imidazo[1,2-b]pyrazole moiety, and a urea functional group. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₈H₃₁N₅O
- Molecular Weight : Approximately 348.4 g/mol
The presence of the imidazo[1,2-b]pyrazole ring is significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Potential
Preliminary studies indicate that compounds with the imidazo[1,2-b]pyrazole structure exhibit notable biological activities. Specifically, this compound has been investigated for:
- Anticancer Activity : The structural components may interact with cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : Potential modulation of inflammatory mediators could be a therapeutic avenue.
Understanding how this compound interacts with biological targets is crucial. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting enzymes linked to inflammation and cancer.
- Receptor Modulation : The compound may act on specific receptors implicated in pain and inflammatory responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea | Contains a dimethyl-substituted pyrazole | Potential hypoglycemic activity |
| 6-methyl-1H-imidazo[1,2-b]pyrazole | Base structure without additional substituents | Used in various biological assays |
| 4-aminoquinoline derivatives | Similar heterocyclic structure | Known for antimalarial properties |
The combination of functional groups in this compound may confer dual activity as both an anti-inflammatory and anticancer agent.
Study on Anticancer Activity
In a recent study exploring the anticancer properties of imidazo[1,2-b]pyrazole derivatives, researchers found that modifications to the structure significantly impacted cytotoxicity against various cancer cell lines. The study highlighted that compounds with benzhydryl substitutions exhibited enhanced activity compared to their unmodified counterparts .
Anti-inflammatory Studies
Another investigation focused on the anti-inflammatory effects of similar urea derivatives indicated that these compounds could effectively reduce pro-inflammatory cytokines in vitro. The results suggested that this compound might function through inhibition of NF-kB signaling pathways .
Q & A
Q. What are the common synthetic routes for 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea?
The compound can be synthesized via multicomponent reactions involving urea derivatives and imidazo[1,2-b]pyrazole intermediates. For example, coupling 1-benzhydrylurea with a pre-synthesized 6-methylimidazo[1,2-b]pyrazole ethylamine derivative under reflux in anhydrous dichloromethane (DCM) with a coupling agent like EDC/HOBt. Isolation typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the purity and structural integrity of this compound verified?
Characterization involves:
- NMR spectroscopy : Confirm the presence of benzhydryl protons (δ 5.2–5.4 ppm for the CH group) and imidazo-pyrazole protons (δ 7.1–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C23H22N6O: 399.1932) .
- X-ray crystallography : Resolve coplanarity of the imidazo-pyrazole core and dihedral angles of the benzhydryl group .
Q. What solvents are suitable for solubility testing?
Preliminary solubility studies indicate moderate solubility in DCM, ethanol, and DMF, but limited solubility in water. Use dynamic light scattering (DLS) to assess colloidal stability in aqueous buffers .
Advanced Research Questions
Q. How can reaction yields be optimized for the imidazo-pyrazole precursor?
- Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (e.g., Pd(OAc)₂ for cross-coupling), and reaction time (12–48 hrs) to identify optimal conditions .
- Alternative pathways : Explore (1H-benzo[d]imidazol-2-yl)acetonitrile as a precursor for imidazo-pyrazole formation under microwave-assisted conditions (150°C, 30 min) .
Q. How to resolve contradictions in biological activity data across assays?
- Dose-response curves : Test concentrations from 0.1–100 µM in antimicrobial assays (e.g., E. coli MIC) to differentiate true activity from cytotoxicity .
- Metabolite profiling : Use LC-MS to identify degradation products in cell culture media that may interfere with activity .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Use Schrödinger Suite to model interactions with biological targets (e.g., HIV-1 capsid proteins, referencing lenacapavir’s mechanism ).
- DFT calculations : Analyze electron density maps of the urea linker to predict hydrogen-bonding capacity with enzymes like FAD-dependent oxidoreductases .
Q. How to address low reproducibility in crystallographic data?
- Crystallization screening : Test solvent mixtures (e.g., ethanol/DCM 1:2 v/v) and slow evaporation at 4°C to improve crystal quality .
- Thermal analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions that may affect diffraction patterns .
Q. What strategies mitigate off-target effects in cellular assays?
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify unintended inhibition .
- Proteome-wide affinity capture : Use biotinylated analogs and streptavidin pull-down assays to map binding partners in HEK293 lysates .
Methodological Notes
- Synthetic Challenges : The urea moiety is prone to hydrolysis under acidic conditions; use anhydrous solvents and inert atmospheres .
- Biological Assays : Include positive controls like belotecan hydrochloride (DNA topoisomerase I inhibitor) for cytotoxicity benchmarks .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to confirm quaternary carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
